Methyl 1-((2-(3,5-difluorophenyl)-2-oxoethyl)amino)cyclopentanecarboxylate
Description
Methyl 1-((2-(3,5-difluorophenyl)-2-oxoethyl)amino)cyclopentanecarboxylate is a cyclopentane-based ester derivative featuring a 3,5-difluorophenyl-substituted oxoethylamino moiety. This compound is synthesized via multi-step reactions involving cyclopentane derivatives and fluorinated aromatic precursors. While direct biological data are unavailable in the provided evidence, its structural features align with bioactive compounds targeting receptors or enzymes .
Properties
IUPAC Name |
methyl 1-[[2-(3,5-difluorophenyl)-2-oxoethyl]amino]cyclopentane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F2NO3/c1-21-14(20)15(4-2-3-5-15)18-9-13(19)10-6-11(16)8-12(17)7-10/h6-8,18H,2-5,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LICSUCXILCHNCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCCC1)NCC(=O)C2=CC(=CC(=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 1-((2-(3,5-difluorophenyl)-2-oxoethyl)amino)cyclopentanecarboxylate, with the CAS number 957121-88-9, is a compound of significant interest in pharmaceutical and biochemical research. Its molecular formula is , and it has a molecular weight of 297.3 g/mol. This compound is primarily utilized as an intermediate in the synthesis of various pharmaceuticals, particularly anti-inflammatory agents like ibuprofen, and has potential applications in agricultural science as a plant growth regulator .
Pharmacological Properties
The biological activity of this compound has been explored in several studies. Its structural components suggest that it may interact with various biological pathways:
- Anti-inflammatory Activity : The compound's structure indicates potential inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. Similar compounds have shown effectiveness in reducing COX-2 expression, leading to decreased inflammation .
- Antioxidant Properties : Preliminary studies suggest that derivatives of this compound may exhibit antioxidant activity, contributing to cellular protection against oxidative stress.
The proposed mechanism of action involves the modulation of inflammatory mediators through the inhibition of COX enzymes. By blocking these enzymes, the compound may reduce the synthesis of prostaglandins, which are responsible for promoting inflammation and pain.
Case Studies
- In vitro Studies : In laboratory settings, this compound has been evaluated for its effects on RAW 264.7 macrophages. These studies demonstrated a significant reduction in COX-2 levels when treated with the compound, indicating its potential as an anti-inflammatory agent .
- Synthesis and Applications : The compound serves as a precursor in synthesizing other biologically active molecules. Research has shown that modifying its structure can enhance its pharmacological properties, making it a versatile scaffold in drug design .
Table: Biological Activity Summary
| Activity | Mechanism | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of COX enzymes | |
| Antioxidant | Scavenging free radicals | |
| Synthesis precursor | Intermediate for various pharmaceuticals |
Future Directions
Further research is necessary to fully elucidate the biological mechanisms and therapeutic potential of this compound. Future studies should focus on:
- Clinical Trials : To assess efficacy and safety in humans.
- Structure-Activity Relationship (SAR) : To optimize its pharmacological properties.
- Broader Applications : Exploring its use in agriculture as a growth regulator.
Comparison with Similar Compounds
Structural Analogs with Varied Ester Groups
The reactivity and properties of cyclopentane-based esters are influenced by the ester substituent. For example:
- Methyl 1-(methylamino)cyclopentanecarboxylate hydrochloride () replaces the difluorophenyl-oxoethyl group with a methylamino moiety. This simpler analog lacks aromaticity and fluorine atoms, likely reducing lipophilicity and electronic effects. Its synthesis via ethyl acetate and toluenesulfonate highlights moderate polarity, supported by NMR data (δ 3.79 ppm for methyl ester) .
- Ethyl acetoacetate derivatives () form 2-azido-1-hydroxy-1-(2,4-dioxoalkyl)cyclopentanes. These analogs incorporate alkoxy or benzyl ester groups, which may enhance solubility or metabolic stability compared to methyl esters. For instance, benzyl esters typically exhibit higher lipophilicity but lower enzymatic hydrolysis rates .
Table 1: Ester Group Comparisons
| Compound | Ester Group | Key Features |
|---|---|---|
| Target Compound | Methyl | Balanced polarity, metabolic stability |
| Ethyl Acetoacetate Derivatives (Scheme 66) | Benzyl/Methoxyethyl | Increased lipophilicity, tailored reactivity |
| Methyl 1-(methylamino)cyclopentanecarboxylate | Methyl | Simplified structure, no fluorination |
Cyclopentane vs. Cyclohexane Ring Systems
Ring size significantly impacts conformational flexibility and steric effects:
- Methyl 1-(methylamino)cyclohexanecarboxylate (, Reference Example 89) substitutes the cyclopentane ring with a cyclohexane. NMR data for the cyclopentane analog (δ 1.86–1.65 ppm for ring protons) suggest a compact structure compared to cyclohexane derivatives .
Aromatic Substituent Variations
The 3,5-difluorophenyl group distinguishes the target compound from analogs with other aromatic systems:
- BIBN4096BS () contains a 3,5-dibromo-4-hydroxyphenyl group. Fluorine’s electron-withdrawing effects may enhance binding to electron-rich receptor sites .
- Methyl (s)-3-amino-3-(naphthalen-1-yl)propanoate () incorporates a naphthyl group, which is bulkier and more lipophilic than the difluorophenyl moiety. This could improve membrane permeability but reduce aqueous solubility .
Table 2: Aromatic Substituent Effects
| Compound | Aromatic Group | Key Properties |
|---|---|---|
| Target Compound | 3,5-Difluorophenyl | High electronegativity, compact |
| BIBN4096BS | 3,5-Dibromo-4-hydroxyphenyl | Steric bulk, moderate polarity |
| Methyl (s)-3-amino-3-(naphthalen-1-yl)propanoate | Naphthyl | High lipophilicity, steric hindrance |
Amino Group Modifications
The target compound’s amino group is linked via a 2-oxoethyl chain, unlike simpler methylamino derivatives ().
Preparation Methods
Amide Coupling via Ketoester Intermediate
One common approach involves reacting an amino-substituted cyclopentanecarboxylate with a 2-bromo-1-(3,5-difluorophenyl)ethanone derivative in the presence of a base to form the target ketoamide.
| Step | Reagents & Conditions | Details | Yield & Purity |
|---|---|---|---|
| 1 | Amino-cyclopentanecarboxylate + 2-bromo-1-(3,5-difluorophenyl)ethanone | In acetonitrile solvent, with N-ethyl-N,N-diisopropylamine (DIPEA) as base, at 20°C for 2–16 hours under inert atmosphere | Yields typically range from 50% to 70%; product isolated as white solid after extraction and chromatography |
| 2 | Workup | Quenching with water, extraction with dichloromethane, drying over anhydrous sodium sulfate, concentration under reduced pressure | Purification by silica gel chromatography (e.g., PE/EtOAc 5:1) |
| 3 | Characterization | Mass spectrometry (ESI, positive ion mode), ^1H NMR spectroscopy | Confirmed molecular ion peak and characteristic aromatic and aliphatic proton signals |
This method is supported by multiple examples where the reaction mixture is stirred at room temperature (20–25°C) for several hours (2–16 h), followed by standard aqueous workup and chromatographic purification. The use of DIPEA or triethylamine as bases facilitates the nucleophilic substitution of the bromo-ketone by the amino group on the cyclopentanecarboxylate.
Use of Protected Amino Acids and Subsequent Deprotection
In some protocols, the amino group on the cyclopentanecarboxylate is initially protected (e.g., tert-butoxycarbonyl, Boc) to improve selectivity and yield during coupling.
| Step | Reagents & Conditions | Details | Yield & Purity |
|---|---|---|---|
| 1 | Boc-protected amino cyclopentanecarboxylate + 2-bromo-1-(3,5-difluorophenyl)ethanone | Reaction in dichloromethane or acetonitrile, base added dropwise at 0–25°C, stirring for 3.5–16 hours | Yields around 50–60% after purification |
| 2 | Deprotection | Acidic treatment to remove Boc group, yielding free amino ketoester | Purity confirmed by NMR and MS |
| 3 | Purification | Silica gel chromatography or recrystallization | White solid product |
This approach helps prevent side reactions and allows for cleaner product isolation. The Boc protection is typically introduced and removed under standard conditions, with triethylamine or DIPEA used as base during coupling.
Alternative Coupling Agents and Bases
While DIPEA and triethylamine are common, other bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) have been employed in related compound syntheses to promote coupling reactions efficiently at room temperature, sometimes in solvents like dimethyl sulfoxide or tetrahydrofuran. These conditions can be adapted for the target compound to optimize yield and selectivity.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Acetonitrile, dichloromethane, or tetrahydrofuran | Choice affects solubility and reaction rate |
| Base | DIPEA, triethylamine, DBU | Base strength and steric hindrance influence coupling efficiency |
| Temperature | 0–25°C (room temperature) | Lower temperatures reduce side reactions |
| Reaction Time | 2–16 hours | Longer times improve conversion but may increase impurities |
| Atmosphere | Inert (nitrogen or argon) | Prevents oxidation or moisture interference |
Optimization studies indicate that stirring the reaction mixture at room temperature under inert atmosphere with a slight excess of base and bromo-ketone reagent yields the best balance of conversion and purity.
Purification and Characterization
After reaction completion, the mixture is quenched with water and extracted with organic solvents like dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate and concentrated. Purification is typically achieved by silica gel column chromatography using petroleum ether/ethyl acetate mixtures.
Characterization involves:
- Mass Spectrometry (ESI) : Confirms molecular ion peaks consistent with the expected molecular weight (~m/z 326 for the protonated molecule).
- Nuclear Magnetic Resonance (^1H NMR) : Aromatic proton multiplets around 7.7–7.9 ppm, methylene and methine signals in the 3.5–5.5 ppm range, and aliphatic cyclopentane protons between 1.8–2.5 ppm.
- Purity Assessment : High-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) to ensure >95% purity.
Summary Table of Preparation Methods
| Method | Key Reagents | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| Direct coupling with bromo-ketone | Amino-cyclopentanecarboxylate, 2-bromo-1-(3,5-difluorophenyl)ethanone | Acetonitrile | DIPEA or TEA | 20–25 | 2–16 | 50–70 | Inert atmosphere recommended |
| Boc-protected amine coupling | Boc-amino-cyclopentanecarboxylate, 2-bromo-ketone | DCM or acetonitrile | DIPEA or TEA | 0–25 | 3.5–16 | ~52 | Requires deprotection step |
| Alternative base coupling | Amino-cyclopentanecarboxylate, bromo-ketone | THF, DMSO | DBU | 20–25 | 4 | 60–70 | May improve selectivity |
Q & A
Q. What synthetic routes are documented for preparing Methyl 1-((2-(3,5-difluorophenyl)-2-oxoethyl)amino)cyclopentanecarboxylate, and what intermediates are critical?
Answer: The compound is synthesized via multi-step protocols involving cyclopentane-derived intermediates. For example, methyl 1-(methylamino)cyclopentanecarboxylate tosylate (3.60 g, 10.9 mmol) is a key intermediate, as described in a European patent application . Subsequent steps involve coupling with 3,5-difluorophenyl ketone derivatives under basic conditions. Methodological considerations include:
Q. How is the compound characterized spectroscopically, and what analytical data are critical for validation?
Answer: Key characterization methods include:
Q. What stability concerns arise during storage or handling of this compound?
Answer: The ester and amide groups in the structure suggest sensitivity to hydrolysis. Recommended practices:
Q. How can researchers verify the regioselectivity of the amide bond formation in this compound?
Answer: Regioselectivity is confirmed via:
Q. What are the documented impurities or byproducts in its synthesis?
Answer: Common byproducts include:
- Unreacted intermediates: Residual methyl 1-(methylamino)cyclopentanecarboxylate (detected via LCMS).
- Hydrolysis products: Ester cleavage under acidic conditions, leading to carboxylic acid derivatives .
Advanced Research Questions
Q. How does the 3,5-difluorophenyl moiety influence the compound’s reactivity in nucleophilic substitution reactions?
Answer: The electron-withdrawing fluorine atoms enhance the electrophilicity of the adjacent carbonyl group, facilitating nucleophilic attack. Researchers should:
Q. What strategies optimize yield in the final coupling step with 3,5-difluorophenyl ketones?
Answer: Optimization involves:
- Catalyst screening: Test palladium catalysts (e.g., Pd(OAc)2) for cross-coupling efficiency.
- Solvent effects: Polar aprotic solvents (DMF, DMSO) improve solubility of aromatic ketones .
Q. How can researchers resolve contradictions in reported LCMS/HPLC data across studies?
Answer: Discrepancies may arise from ionization conditions or column types. Mitigation strategies:
- Standardized protocols: Adopt identical mobile phases (e.g., 0.1% TFA in H2O/MeCN) and column specifications.
- Inter-laboratory validation: Share samples with collaborators to cross-verify retention times .
Q. What in vitro assays are suitable for studying the compound’s biological activity, given its structural similarity to GPCR-targeting molecules?
Answer:
Q. How does the cyclopentane ring’s conformation affect the compound’s interactions with biological targets?
Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
